molecular formula C13H18N2O3 B2396408 N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2196213-48-4

N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Cat. No.: B2396408
CAS No.: 2196213-48-4
M. Wt: 250.298
InChI Key: VUTVVNKJFYBNCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a tetrahydrofuran ring and a tetrahydrobenzo[d]isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the tetrahydrofuran derivative and the isoxazole ring. Common synthetic routes include:

  • Condensation Reactions: These reactions often involve the condensation of tetrahydrofuran-2-ylmethylamine with appropriate carboxylic acid derivatives to form the isoxazole ring.

  • Cyclization Reactions: Cyclization reactions are employed to form the isoxazole ring, often using reagents like hydroxylamine and carbonyl compounds.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions tailored to industrial processes is common to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution Reactions: Substitution reactions can occur at different positions on the rings, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: Nucleophiles like ammonia or halides, and electrophiles like alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

Chemistry: This compound is used in the synthesis of other complex organic molecules, serving as a building block in organic synthesis. Biology: Medicine: The compound may be explored for its therapeutic properties, including potential use as a drug candidate for various diseases. Industry: It can be utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism by which N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-hydroxy(tetrahydrofuran-2-yl)amines: These compounds share structural similarities and can exhibit similar biological activities.

  • Tetrahydrofurfurylamine: Another compound with a tetrahydrofuran ring, used in various chemical syntheses.

Uniqueness: N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide stands out due to its specific combination of functional groups and its potential applications in diverse fields. Its unique structure allows for a wide range of chemical reactions and biological activities, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c16-13(14-8-9-4-3-7-17-9)12-10-5-1-2-6-11(10)18-15-12/h9H,1-8H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTVVNKJFYBNCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NCC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.